Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MABA, and it has been extensively studied for its biological and chemical properties.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Benzothiazoles have been investigated for their antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
a. Anti-Bacterial and Anti-Fungal Properties: Certain 2-substituted benzothiazole derivatives exhibit anti-bacterial and anti-fungal activities. These compounds could potentially serve as antimicrobial agents .
b. Anti-Oxidant and Anti-Inflammatory Effects: Benzothiazoles have been explored for their anti-oxidant properties, which can protect cells from oxidative stress. Additionally, some derivatives show anti-inflammatory activity, making them relevant for various health conditions .
c. Anti-Cancer Potential: Researchers have investigated benzothiazoles as potential anti-cancer agents. Their effects on cell proliferation, apoptosis, and angiogenesis inhibition are areas of interest .
d. Other Applications: Benzothiazoles have also been studied for their anti-HIV, anti-diabetic, anti-parkinson, and anti-convulsant properties. Furthermore, they may have applications in treating leishmaniasis, malaria, and other diseases .
Synthetic Approaches
Various synthetic pathways have been developed for the fabrication of 2-arylbenzothiazoles. Researchers have explored multicomponent reactions, cyclization, and other strategies to access these compounds .
properties
IUPAC Name |
methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9(17)21-8-12(18)15-14-16(7-13(19)20-2)10-5-3-4-6-11(10)22-14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWCSWLMRKCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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